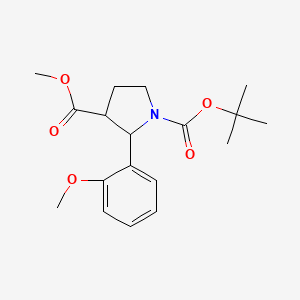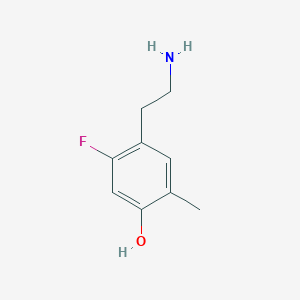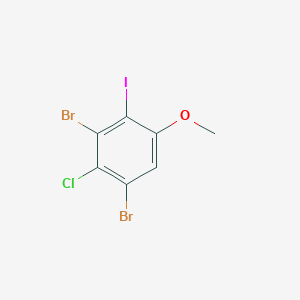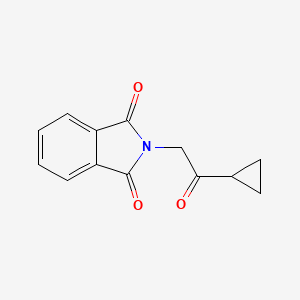![molecular formula C9H13BNO3- B13909540 4-methyl-1-(1H-pyrrol-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13909540.png)
4-methyl-1-(1H-pyrrol-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-1-(1H-pyrrol-2-yl)-2,6,7-trioxa-1-borabicyclo[222]octan-1-uide is a complex organic compound that features a unique structure combining a pyrrole ring with a borabicyclo[222]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-(1H-pyrrol-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide typically involves multicomponent reactions. One common method is the reaction of 5-chloroacetyl-8-hydroxyquinoline, acetylacetone, and amines in the presence of a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) at 60°C . This method is advantageous due to its short reaction time, environmentally friendly procedure, and excellent yields.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-(1H-pyrrol-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
4-methyl-1-(1H-pyrrol-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 4-methyl-1-(1H-pyrrol-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole derivatives and borabicyclo[2.2.2]octane analogs. Examples include:
Uniqueness
The uniqueness of 4-methyl-1-(1H-pyrrol-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide lies in its combination of a pyrrole ring with a borabicyclo[2.2.2]octane framework, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C9H13BNO3- |
|---|---|
Molecular Weight |
194.02 g/mol |
IUPAC Name |
2-(4-methyl-2,6,7-trioxa-1-boranuidabicyclo[2.2.2]octan-1-yl)-1H-pyrrole |
InChI |
InChI=1S/C9H13BNO3/c1-9-5-12-10(13-6-9,14-7-9)8-3-2-4-11-8/h2-4,11H,5-7H2,1H3/q-1 |
InChI Key |
FABMLAHFQPHFHU-UHFFFAOYSA-N |
Canonical SMILES |
[B-]12(OCC(CO1)(CO2)C)C3=CC=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


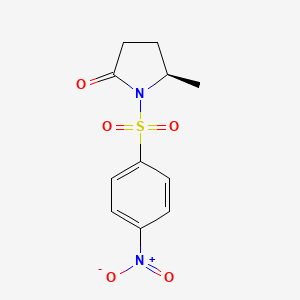
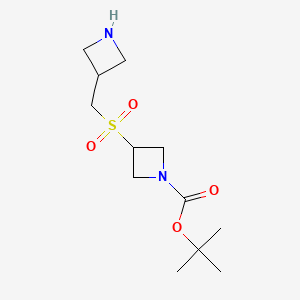
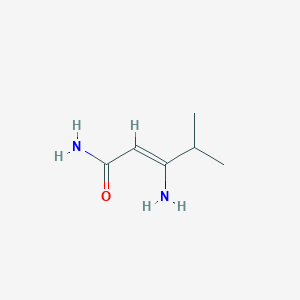
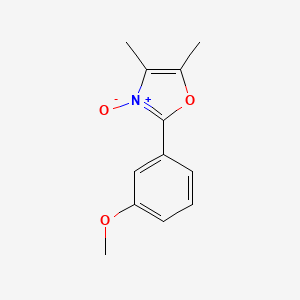
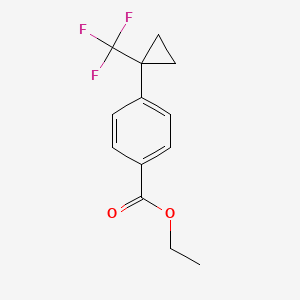
![1H,4H,5H,6H-pyrrolo[2,3-c]pyrrol-6-one](/img/structure/B13909500.png)
![4-Fluoropyrazolo[1,5-A]pyridine](/img/structure/B13909507.png)
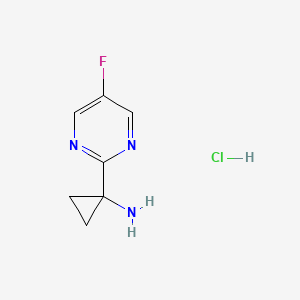
![6-Iodoimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13909520.png)
